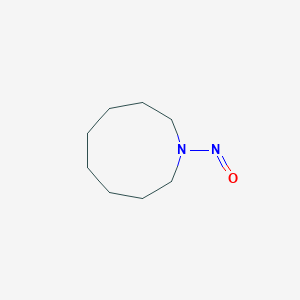

1H-Azonine, octahydro-1-nitroso-

Description

Contextualization within the Broader Class of N-Nitrosamine Compounds

1H-Azonine, octahydro-1-nitroso- is a specific member of the broad class of chemical compounds known as N-nitrosamines. These organic compounds are characterized by the presence of a nitroso group (–N=O) attached to a nitrogen atom. The general structure can be represented as R¹R²N–N=O, where R¹ and R² are typically alkyl or aryl groups. antteknik.com In the case of 1H-Azonine, octahydro-1-nitroso-, the nitrogen atom is part of a nine-membered heterocyclic ring system.

N-nitrosamines are not typically intentionally produced but are often formed as byproducts in various chemical reactions and industrial processes. nih.gov They can arise from the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrous acid (HNO₂). antteknik.com This formation is of significant interest and concern due to the classification of many N-nitrosamines as probable or possible human carcinogens by organizations like the International Agency for Research on Cancer (IARC). europa.euresearchgate.net

The study of N-nitrosamines encompasses their formation mechanisms, detection, and degradation, particularly in contexts relevant to human exposure, such as in food, water, and pharmaceutical products. acs.org The chemical reactivity of the N-nitroso functional group is a key area of research, as it underpins both their synthesis and their biological activity. nih.gov

Structural Classification and Nomenclature within Heterocyclic and Saturated Azacyclic Systems

From a structural standpoint, 1H-Azonine, octahydro-1-nitroso- belongs to several nested categories of organic compounds.

Heterocyclic Compounds: At the broadest level, it is a heterocyclic compound, meaning it contains a ring structure composed of atoms of at least two different elements. indusuni.ac.inbritannica.com In this case, the ring contains both carbon and nitrogen atoms.

Azacyclic Compounds: More specifically, it is an azacyclic compound, indicating that the heteroatom in the ring is nitrogen. britannica.com The prefix "aza-" is used in systematic nomenclature to denote a nitrogen atom in a ring. britannica.com

Saturated Azacyclic Systems: The term "octahydro-" in its name signifies that the nine-membered ring is fully saturated, meaning it contains no double or triple bonds between the ring atoms. indusuni.ac.in The parent unsaturated nine-membered nitrogen heterocycle is known as azonine (B14745161). wikipedia.org Therefore, "octahydro-1H-azonine" describes the fully saturated nine-membered ring containing one nitrogen atom. stenutz.eu

The systematic nomenclature of such compounds follows rules established by the International Union of Pure and Applied Chemistry (IUPAC). The Hantzsch-Widman system is a common method for naming monocyclic heterocycles of three to ten members. researchgate.net This system uses prefixes for heteroatoms and stems to indicate ring size and saturation. researchgate.netpharmaguideline.com

The structure of 1H-Azonine, octahydro-1-nitroso- can be understood as an azonane (the saturated nine-membered nitrogen heterocycle) with a nitroso group attached to the nitrogen atom at position 1. echemi.com

Table 1: Structural Classification of 1H-Azonine, octahydro-1-nitroso-

| Classification Level | Description |

| Broad Class | Heterocyclic Compound |

| Sub-Class | Azacyclic Compound |

| Saturation | Saturated |

| Parent Heterocycle | Azonine |

| Saturated Parent | Azonane (Octahydro-1H-azonine) |

| Functional Group | N-Nitroso |

Overview of Key Research Areas in N-Nitrosamine Chemistry (excluding biological activity)

Research into N-nitrosamine chemistry, beyond their direct biological effects, is multifaceted and crucial for understanding their environmental fate and for developing mitigation strategies. Key areas of investigation include:

Synthesis and Formation Mechanisms: A primary focus is on understanding the conditions under which N-nitrosamines are formed. This includes studying the kinetics and mechanisms of the nitrosation of amines by various nitrosating agents. freethinktech.com Research also explores the formation of N-nitrosamines as unintended byproducts in industrial processes, water treatment (particularly during chloramination), and during the storage or cooking of certain foods. researchgate.netacs.org

Physicochemical Properties and Analytical Chemistry: The development of sensitive and specific analytical methods for the detection and quantification of N-nitrosamines in various matrices is a significant research area. acs.org This involves techniques such as gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS). Understanding the physicochemical properties of N-nitrosamines, such as their volatility, solubility, and spectroscopic characteristics, is essential for their analysis and for predicting their environmental transport and fate. nih.gov

Chemical Reactivity and Degradation: Investigating the chemical reactivity of the N-nitrosamine functional group is fundamental. acs.org This includes studying their stability under different conditions and their reactions with various chemical reagents. acs.org Research into the degradation of N-nitrosamines, for instance, through photolysis or chemical treatment, is important for developing remediation technologies for contaminated water and soil. nih.gov

Synthetic Applications: While often viewed as contaminants, the unique reactivity of the N-nitroso group has been explored in organic synthesis, although this is a less common area of research. nih.gov

Table 2: Key Research Areas in N-Nitrosamine Chemistry (Non-Biological)

| Research Area | Focus |

| Synthesis and Formation | Mechanisms of nitrosation, byproduct formation in industrial and environmental settings. |

| Analytical Chemistry | Development of detection and quantification methods (e.g., GC-MS, LC-MS). |

| Physicochemical Properties | Volatility, solubility, spectroscopic data. |

| Chemical Reactivity | Stability, reactions with other chemicals, degradation pathways (e.g., photolysis). |

Structure

3D Structure

Properties

CAS No. |

20917-50-4 |

|---|---|

Molecular Formula |

C8H16N2O |

Molecular Weight |

156.23 g/mol |

IUPAC Name |

1-nitrosoazonane |

InChI |

InChI=1S/C8H16N2O/c11-9-10-7-5-3-1-2-4-6-8-10/h1-8H2 |

InChI Key |

DTEBJZRWYBQINZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCN(CCC1)N=O |

vapor_pressure |

0.0073 [mmHg] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1h Azonine, Octahydro 1 Nitroso

Direct N-Nitrosation Reactions of Octahydroazonine Precursors

The most common and direct method for the synthesis of 1H-Azonine, octahydro-1-nitroso- is the N-nitrosation of its secondary amine precursor, octahydro-1H-azonine (also known as azacyclononane). This reaction involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the azacycle through the reaction with a nitrosating agent. sci-hub.se The general process is an N-N bond formation between the nucleophilic secondary amine and an electrophilic nitrosonium ion ([NO]+) carrier. sci-hub.se

The choice of nitrosating agent is critical and depends on the specific substrate and desired reaction conditions. The reactivity of these agents varies, with stronger electrophiles required for less nucleophilic amines. nih.gov For a typical secondary amine like octahydro-1H-azonine, a variety of agents can be employed.

Common nitrosating agents include:

Sodium Nitrite (B80452) (NaNO₂) : This is a classic and widely used reagent, typically in the presence of an acid (like HCl or H₂SO₄) to generate nitrous acid (HNO₂) in situ. nih.govschenautomacao.com.br The nitrous acid is then protonated and loses water to form the nitrosonium ion. The reaction is often performed in aqueous acidic conditions. sci-hub.se

Dinitrogen Tetroxide (N₂O₄) : A powerful nitrosating agent, N₂O₄ is effective for the N-nitrosation of even less reactive substrates like amides. sci-hub.se It can be used in organic solvents. For easier handling, N₂O₄ can be supported on a solid matrix like cross-linked polyvinylpyrrolidone (B124986) (PVP), which provides a stable and recyclable reagent. researchgate.net

Alkyl Nitrites : Reagents such as tert-butyl nitrite (TBN) are effective nitrosating agents that can be used under neutral, solvent-free conditions, which is advantageous for substrates with acid-labile functional groups. schenautomacao.com.brrsc.org

Nitrosyl Halides (e.g., NOCl) : These are considered efficient nitrosating agents, particularly in organic solvents under mild conditions. sci-hub.senih.gov They can be generated in situ from Lewis acids and sodium nitrite. sci-hub.se

Nitrosonium Salts (e.g., NOBF₄) : These salts are direct sources of the nitrosonium ion and are effective in organic solvents for nitrosating a range of nitrogen-containing functional groups. nih.gov

The reactivity of these agents is influenced by the reaction medium. The rate of nitrosation depends on the nucleophilicity of the amine, the electrophilicity of the nitrosating agent, and the reaction conditions such as pH, temperature, and solvent. nih.gov

Table 1: Comparison of Common Nitrosating Agents

| Nitrosating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Nitrite (NaNO₂) / Acid | Aqueous acid (e.g., HCl) | Inexpensive, readily available. schenautomacao.com.brresearchgate.net | Requires acidic conditions, which may not be suitable for all substrates. rsc.org |

| Dinitrogen Tetroxide (N₂O₄) | Organic solvents (e.g., CH₂Cl₂) | Highly reactive, effective for less reactive amines/amides. sci-hub.se | Gaseous and toxic, can be difficult to handle. sci-hub.se |

| tert-Butyl Nitrite (TBN) | Organic solvents or solvent-free | Mild, acid-free conditions; produces benign by-products. schenautomacao.com.brrsc.org | More expensive than NaNO₂. |

| Nitrosyl Chloride (NOCl) | Organic solvents | Efficient under mild conditions. nih.gov | Corrosive and requires careful handling. |

Optimizing the reaction conditions is crucial for maximizing the yield and purity of 1H-Azonine, octahydro-1-nitroso-. Key parameters to consider include pH, temperature, solvent, and reactant stoichiometry. nih.gov

pH Control : When using sodium nitrite, the pH must be carefully controlled. The reaction is typically fastest in moderately acidic conditions (pH ~3-4), which balances the concentration of the active nitrosating species (formed from nitrous acid) and the availability of the unprotonated, nucleophilic form of the amine. nih.gov

Temperature : N-nitrosation reactions are often conducted at low temperatures (e.g., 0-5 °C) to control the exothermicity and minimize the decomposition of unstable nitrous acid and potential side reactions. sci-hub.se

Solvent Choice : While nitrosation with sodium nitrite is often done in water, the use of organic solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) becomes necessary with agents like nitrosyl halides or nitrosonium salts. nih.gov The use of tert-butyl nitrite allows for solvent-free conditions, simplifying workup and purification. rsc.org

Reaction Time and Stoichiometry : Reaction times can range from minutes to several hours. sci-hub.se Using a slight excess of the nitrosating agent can drive the reaction to completion, but a large excess should be avoided to prevent side reactions and simplify purification.

Continuous flow chemistry has also been explored for the synthesis of N-nitrosamines, offering advantages in safety, control of reaction parameters, and scalability. schenautomacao.com.br Kinetic modeling can be a powerful tool for optimizing reaction parameters like temperature, residence time, and reactant concentrations to achieve high conversion and yield. beilstein-journals.org

Table 2: Influence of Reaction Parameters on N-Nitrosation

| Parameter | Effect on Reaction | Optimization Strategy |

|---|---|---|

| pH/Acidity | Balances amine nucleophilicity and nitrosating agent formation. nih.gov | Adjust pH to ~3-4 for NaNO₂/acid systems. Use acid-free methods (e.g., TBN) for sensitive substrates. rsc.org |

| Temperature | Affects reaction rate and stability of reagents/products. | Low temperatures (0-5 °C) are often preferred to enhance selectivity and stability. sci-hub.se |

| Solvent | Influences solubility of reagents and reactivity. | Choose based on the nitrosating agent; aqueous for NaNO₂/acid, organic for NOCl, NOBF₄. nih.gov |

| Concentration | Impacts reaction rate and order. | Use kinetic studies to determine optimal concentrations and avoid excessive dilution. beilstein-journals.org |

For the synthesis of the parent compound, 1H-Azonine, octahydro-1-nitroso-, regioselectivity is not a consideration. The precursor, octahydro-1H-azonine, is a symmetrical secondary amine with only one possible site for nitrosation.

However, if the azonine (B14745161) ring is substituted with other functional groups, regioselectivity becomes a critical issue. The nitrosating agent will preferentially react with the most nucleophilic and sterically accessible nitrogen atom. For instance, in molecules with both secondary and tertiary amine functionalities, the secondary amine is generally much more reactive towards nitrosation. ccsnorway.com

Stereoselectivity can be a factor in the nitrosation of substituted or conformationally rigid azacycles. The nine-membered ring of octahydro-1H-azonine exists in multiple, low-energy conformations. The accessibility of the nitrogen's lone pair of electrons to the incoming electrophilic nitrosating agent may differ between these conformers. For a substituted chiral azacyclononane, the existing stereocenters could direct the approach of the nitrosating agent, potentially leading to a mixture of diastereomeric N-nitroso products. The principles of electronic and steric control that govern other cycloaddition reactions would apply, where the transition state of lower energy is favored. researchgate.net

Indirect Synthetic Routes for Azacyclic N-Nitrosamines

While direct nitrosation is the most straightforward approach, indirect methods for synthesizing azacyclic N-nitrosamines exist. These routes typically involve constructing the heterocyclic ring with the N-nitroso functionality already incorporated or formed as part of the cyclization process. For example, a reaction could involve the cyclization of a linear precursor that contains a nitroso group or a group that can be converted to a nitroso group. An intramolecular Wittig reaction has been used to synthesize 1,4-oxazine derivatives, which involves the cyclization of an intermediate generated from a nitrosonaphthol, demonstrating a ring-forming strategy that incorporates the N-O bond. arkat-usa.org Such strategies are less common for simple monocyclic nitrosamines like N-nitrosoazacyclononane but are valuable for creating more complex heterocyclic systems.

Preparation of Octahydro-1-nitroso-1H-azonine Derivatives and Analogs

Further diversification of the 1H-Azonine, octahydro-1-nitroso- scaffold is achieved by introducing functional groups onto the carbon framework of the ring.

A powerful and well-established method for the functionalization of N-nitrosamines is through the generation of α-carbanions. The protons on the carbon atoms adjacent to the N-nitroso group (the α-protons, at the C2 and C9 positions) are significantly more acidic than those in the corresponding parent amine. nih.gov

This increased acidity allows for deprotonation by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a stabilized α-lithiated nitrosamine (B1359907). This nucleophilic intermediate can then react with a wide range of electrophiles, providing a versatile method for introducing substituents at the α-position in a one-pot procedure. nih.gov

Table 3: α-Functionalization of N-Nitrosamines via Lithiation

| Electrophile | Reagent Example | Resulting Functional Group |

|---|---|---|

| Alkyl Halides | Methyl Iodide (CH₃I) | Alkylation (e.g., -CH₃) |

| Aldehydes/Ketones | Benzaldehyde (C₆H₅CHO) | Hydroxyalkylation (e.g., -CH(OH)Ph) |

| Carbon Dioxide | CO₂ | Carboxylation (-COOH) |

| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Silylation (-Si(CH₃)₃) |

This methodology allows for the synthesis of a variety of C2-substituted derivatives of 1H-Azonine, octahydro-1-nitroso-. The resulting functionalized nitrosamines can be used in further synthetic steps or be denitrosated to yield the corresponding α-substituted octahydro-1H-azonines. nih.gov

Synthesis of N-Substituted Azacyclic Compounds

The synthesis of N-substituted azacyclic compounds from 1H-Azonine, octahydro-1-nitroso- (also known as N-nitrosoazacyclononane) is a process of significant interest in organic synthesis. This transformation typically involves the initial formation of the N-nitroso derivative from the parent amine, azacyclononane, followed by a denitrosation step to yield an intermediate that can be further functionalized. This section details the methodologies for these transformations, drawing on established principles of N-nitrosamine chemistry.

The synthesis of N-nitroso compounds can be achieved under various conditions. A common and efficient method involves the use of tert-butyl nitrite (TBN) under solvent-free conditions. This approach offers a broad substrate scope and is compatible with sensitive functional groups, proceeding without the need for metal or acid catalysts rsc.org. The general reaction is as follows:

R₂NH + t-BuONO → R₂N-N=O + t-BuOH

Another widely used method is the nitrosation of secondary amines using sodium nitrite in an acidic medium. For instance, the synthesis of N-nitroso-2,6-diphenylpiperidin-4-one was successfully carried out by treating the corresponding piperidine (B6355638) derivative with sodium nitrite in a mixture of ethanol (B145695) and water in the presence of concentrated hydrochloric acid longdom.org. A similar strategy can be envisioned for the synthesis of 1H-Azonine, octahydro-1-nitroso- from azacyclononane.

Once 1H-Azonine, octahydro-1-nitroso- is obtained, the subsequent step involves the removal of the nitroso group (denitrosation) to generate a reactive intermediate suitable for N-substitution. Several denitrosation methods have been documented.

Acid-Catalyzed Denitrosation: N-nitrosamines can undergo denitrosation in the presence of acids. The reaction of N-methyl-N-nitrosoaniline in 80% acetic acid-water containing a nucleophilic catalyst like bromide ion has been reported to be an effective solvent system rsc.org. The mechanism of acid-catalyzed denitrosation can vary. For N-nitrosoclonidine, the process is initiated by a rate-limiting protonation of the substrate rsc.org.

Photolytic Denitrosation: Irradiation with long-wavelength UV light can induce denitrosation of N-nitroso compounds. This process is believed to proceed through a free-radical mechanism usu.edu.

Reductive Denitrosation: Catalytic reduction offers a mild and efficient route for denitrosation. Various catalytic systems have been explored for the reduction of N-nitroso compounds. Palladium, copper-enhanced palladium, and nickel have been shown to be effective catalysts for the reduction of N-nitrosodimethylamine (NDMA) in the presence of hydrogen arxiv.org. The reduction of the azo bond, a related functionality, has been successfully achieved using hydrazine (B178648) catalyzed by graphitic carbon nitride under visible light mdpi.com. Furthermore, Prussian blue analogue nanocatalysts have demonstrated rapid catalytic reduction of azo dyes in the presence of sodium borohydride (B1222165) nih.gov.

| Reaction Type | Reagents and Conditions | Substrate Example | Product | Key Findings | Reference |

| N-Nitrosation | tert-Butyl nitrite (TBN), solvent-free | Secondary amines | N-Nitroso compounds | High efficiency, broad substrate scope, acid- and metal-free conditions. rsc.org | rsc.org |

| N-Nitrosation | Sodium nitrite, conc. HCl, ethanol/water, 50-60°C | 2,6-diphenylpiperidin-4-one | N-nitroso-2,6-diphenylpiperidin-4-one | Effective method for the synthesis of cyclic N-nitrosamines. longdom.org | longdom.org |

| Acid-Catalyzed Denitrosation | 80% Acetic acid-water, bromide ion or thiourea (B124793) | N-methyl-N-nitrosoaniline | N-methylaniline | The reactivity is influenced by the solvent system and the presence of a nucleophilic catalyst. rsc.org | rsc.org |

| Photolytic Denitrosation | Long-wavelength UV light, phosphate (B84403) buffer | N-nitrosomorpholine (NMOR) | Morpholine and free radicals | Denitrosation occurs via a free-radical mechanism. usu.edu | usu.edu |

| Catalytic Reduction | Pd, Pd-Cu, or Ni catalyst, H₂ | N-nitrosodimethylamine (NDMA) | Dimethylamine and ammonia | Efficient reduction with half-lives on the order of hours. arxiv.org | arxiv.org |

| Catalytic Reduction | g-C₃N₄, hydrazine, visible light | Azo compounds | Amines | A novel method for the reduction of the N=N bond, applicable to N-N bond cleavage. mdpi.com | mdpi.com |

Table 1. Synthetic Methodologies for N-Substituted Azacyclic Compounds

Detailed research into the derivatization of other N-nitroso compounds provides further insight into potential synthetic routes. For example, the synthesis of N-substituted N-nitrosohydroxylamines has been achieved by reacting corresponding hydroxylamines with n-butyl nitrite nih.gov. While this leads to a different class of compounds, it highlights the versatility of nitrite reagents in N-functionalization.

The synthesis of N-substituted azacyclic compounds via 1H-Azonine, octahydro-1-nitroso- is a viable strategy that leverages well-established reactions in N-nitrosamine chemistry. The initial nitrosation of the parent amine followed by a carefully chosen denitrosation method allows for the introduction of a wide range of substituents at the nitrogen atom. The selection of the specific synthetic route will be dictated by the desired final product and the compatibility of the reagents with other functional groups present in the molecule.

Advanced Spectroscopic and Structural Elucidation Studies of 1h Azonine, Octahydro 1 Nitroso

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the three-dimensional structure and electronic environment of molecules in solution. For 1H-Azonine, octahydro-1-nitroso-, NMR studies provide critical insights into its conformational dynamics and the influence of the N-nitroso group on the azacyclononane ring.

Investigation of N-N Bond Rotational Barriers and Dynamics

A key characteristic of N-nitrosamines is the hindered rotation around the nitrogen-nitrogen (N-N) bond, which possesses significant double bond character due to resonance between the nitrogen lone pair and the π-system of the nitroso group. This restricted rotation leads to the existence of planar E and Z isomers and a substantial energy barrier to their interconversion.

Dynamic NMR (DNMR) spectroscopy is employed to determine the energy barrier for this rotation. For cyclic nitrosamines, including N-nitrosoazacyclononane (the systematic name for 1H-Azonine, octahydro-1-nitroso-), the rotational energy barrier has been determined using total line shape analysis of the NMR spectra at various temperatures. A study by Cooney, Brownstein, and ApSimon determined the Arrhenius activation energy (Ea) and the free energy of activation (ΔG‡) for a series of cyclic nitrosamines. For N-nitrosoazacyclononane, the energy barrier to rotation was measured in a diphenyl ether solvent.

| Compound | Solvent | Ea (kcal/mol) | ΔG‡ (kcal/mol) |

|---|---|---|---|

| N-Nitrosoazacyclononane | Diphenyl Ether | 21.3 | 21.5 |

This value is part of a broader trend observed in cyclic nitrosamines where the ring size and conformation influence the rotational barrier. The barrier for N-nitrosoazacyclononane is comparable to that of other medium-ring nitrosamines and slightly lower than that of smaller, more rigid rings like N-nitrosopiperidine.

Analysis of Magnetic Nonequivalence of N-Substituents

The hindered rotation around the N-N bond results in the magnetic nonequivalence of the protons on the carbon atoms adjacent (α) to the amine nitrogen. In symmetrically substituted acyclic nitrosamines, this is readily observed as distinct signals for the substituents. In cyclic systems like 1H-Azonine, octahydro-1-nitroso-, the protons on the α-carbons (C2 and C9) exist in different chemical environments relative to the nitroso group (syn or anti).

At room temperature, where the rotation around the N-N bond is slow on the NMR timescale, the α-protons will exhibit separate resonances. As the temperature is increased, the rate of rotation increases, and if the coalescence temperature is reached, these distinct signals will broaden and merge into a single, time-averaged signal. The analysis of these temperature-dependent spectral changes is fundamental to calculating the rotational energy barrier discussed in the previous section. The planarity of the Cα-N-N=O moiety is a key factor contributing to this magnetic nonequivalence. researchgate.net

Impact of N-Nitrosation on 13C NMR Chemical Shifts in Azacyclic Systems

The introduction of a nitroso group to an amine has a significant electronic effect that is reflected in the 13C NMR chemical shifts of the parent azacyclic system. The N-nitroso group is strongly electron-withdrawing, which generally leads to a downfield shift (deshielding) of the α-carbon signals.

| Carbon Position | Expected Effect of N-Nitrosation | General 13C Chemical Shift Range (ppm) for Cyclic Amines |

|---|---|---|

| α-Carbons | Significant Downfield Shift (Deshielding) | 40 - 60 |

| β-Carbons | Moderate Downfield or Minor Upfield Shift | 20 - 40 |

| γ, δ-Carbons | Minor Shifts | 20 - 35 |

Note: The chemical shift ranges are general and can vary based on ring size, conformation, and solvent.

Mass Spectrometry (MS) for Comprehensive Structural Characterization and Fragmentation Pathway Mapping

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For 1H-Azonine, octahydro-1-nitroso-, with a molecular formula of C₈H₁₆N₂O, the expected exact mass of the molecular ion [M]⁺• can be calculated and compared to the experimentally determined value to confirm its elemental composition. HRMS is a crucial first step in the structural elucidation of an unknown or synthesized compound.

| Compound | Molecular Formula | Calculated Exact Mass of [M]⁺• |

|---|---|---|

| 1H-Azonine, octahydro-1-nitroso- | C₈H₁₆N₂O | 156.1263 u |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of ions. In an MS/MS experiment, the molecular ion (or a protonated molecule, [M+H]⁺) is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides detailed structural information.

For cyclic N-nitrosamines, several characteristic fragmentation pathways have been identified. nih.govcdnsciencepub.com While a specific MS/MS spectrum for 1H-Azonine, octahydro-1-nitroso- is not documented in detail in the literature, the expected fragmentation would follow patterns observed for other cyclic nitrosamines.

Common fragmentation pathways include:

Loss of the nitroso group (.NO): This results in a fragment ion at M-30. This is a very common fragmentation for nitrosamines.

Loss of a hydroxyl radical (.OH): A fragment at M-17 can be formed through a McLafferty-type rearrangement, where a γ-hydrogen is transferred to the nitroso oxygen, followed by cleavage.

α-Cleavage: Fission of the C-C bond adjacent to the nitrogen atom is a common pathway in the fragmentation of amines and their derivatives.

Ring cleavage: The nine-membered ring can undergo various cleavage reactions, leading to a series of smaller fragment ions.

In positive electrospray ionization (ESI-MS/MS), protonated nitrosamines often show a primary loss of the NO radical (30 Da). nih.gov Other pathways, such as the loss of H₂O (18 Da) or NH₂NO (46 Da), have also been observed depending on the structure of the nitrosamine (B1359907). nih.gov

| Parent Ion | Neutral Loss | m/z of Fragment Ion | Plausible Fragmentation Pathway |

|---|---|---|---|

| [M]⁺• (156.13) | .NO | 126.13 | Cleavage of the N-N bond |

| [M]⁺• (156.13) | .OH | 139.12 | McLafferty-type rearrangement |

| [M+H]⁺ (157.13) | NO | 127.13 | Loss of the nitroso radical from the protonated molecule |

| [M+H]⁺ (157.13) | H₂O | 139.12 | Loss of water from the protonated molecule |

Note: The m/z values are nominal masses for illustrative purposes.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

No published IR or Raman spectra for 1H-Azonine, octahydro-1-nitroso- are available. In the absence of experimental data, a detailed analysis of its vibrational modes, including characteristic frequencies for the nitroso group (N-N=O) and the nine-membered azonane ring, cannot be performed. The molecular fingerprint region, which would be unique to this compound, remains uncharacterized.

General expectations for a molecule of this type would include characteristic stretching and bending vibrations for C-H, C-C, C-N, N-N, and N=O bonds. However, without empirical data, specific peak assignments and a discussion of the vibrational coupling within the cyclic structure are purely speculative.

X-ray Crystallography for Solid-State Molecular Structure and Conformational Insights

There are no reports of the synthesis of single crystals of 1H-Azonine, octahydro-1-nitroso- suitable for X-ray diffraction analysis. Consequently, no crystallographic data is available. Information that would be derived from such a study, including the crystal system, space group, unit cell dimensions, and precise atomic coordinates, remains unknown.

Furthermore, critical insights into the solid-state molecular structure and conformation are unavailable. This includes the definitive conformation of the nine-membered ring, the geometry and orientation of the nitroso substituent, and key bond lengths and angles. While theoretical modeling could predict potential low-energy conformations, these have not been experimentally verified by X-ray crystallography.

Chemical Reactivity and Mechanistic Investigations of 1h Azonine, Octahydro 1 Nitroso

Acid-Catalyzed Transformations and Hydrolysis Pathways

The decomposition of N-nitrosamines in acidic media is a well-established phenomenon, and 1H-Azonine, octahydro-1-nitroso- is no exception. The acid-catalyzed hydrolysis of N-nitrosamines typically proceeds through a mechanism involving protonation of the nitrosamine (B1359907), which can occur on either the nitrogen or the oxygen atom of the nitroso group. numberanalytics.comyoutube.com Theoretical calculations on simple N-nitrosamines suggest that N-protonation is often favored and leads to a lengthening of the N-N bond, resembling an amine-stabilized nitrosonium ion. youtube.com

The generally accepted mechanism for acid-catalyzed denitrosation involves the formation of a protonated nitrosamine intermediate, which is then susceptible to nucleophilic attack. nih.govnih.gov This process results in the cleavage of the N-N bond and the release of the corresponding secondary amine, in this case, octahydro-1H-azonine, and a nitrosating agent. The rate of this decomposition can be influenced by the concentration of the acid and the presence of nucleophiles. nih.gov For instance, the protolytic denitrosation of nitrosamines can be accelerated by the addition of nucleophiles like bromide, thiocyanate, and thiourea (B124793). nih.gov

In the context of cyclic nitrosamides, studies on compounds like N-nitroso-2-pyrrolidone have shown that acid-catalyzed decomposition can lead to both denitrosation and deamination, with the initial rate-limiting step being the protonation of the amino nitrogen atom. rsc.orgcsbsju.edu While 1H-Azonine, octahydro-1-nitroso- is a nitrosamine and not a nitrosamide, the principles of acid catalysis and the role of protonation are central to its hydrolytic decomposition pathways. The specific kinetics and product distribution for the hydrolysis of 1H-Azonine, octahydro-1-nitroso- would be dependent on factors such as the specific acid used, its concentration, and the temperature of the reaction.

Transnitrosation Reactions and Nitrosonium Ion Transfer Mechanisms

Transnitrosation is a chemical process involving the transfer of a nitroso group from one molecule to another. This reaction is of significant interest in biological systems and synthetic chemistry. N-nitrosamines, including 1H-Azonine, octahydro-1-nitroso-, can act as nitrosonium ion (NO+) donors in these reactions. numberanalytics.com

Intermolecular Transnitrosation Processes

Intermolecular transnitrosation from an N-nitrosamine to a nucleophilic acceptor, such as another amine or a thiol, is a key reaction. The mechanism generally involves the transfer of the nitrosonium ion. numberanalytics.com Studies on various N-nitrosocompounds have shown that they can efficiently transfer their nitroso group to biological nucleophiles. nih.gov The efficiency of this transfer can depend on the structure of the nitrosamine and the nature of the accepting nucleophile.

Photochemical Reactions and Aminium Radical Generation

The photochemistry of N-nitrosamines is characterized by the homolytic cleavage of the N-N bond upon absorption of light, leading to the formation of an aminyl radical and nitric oxide. In acidic conditions, the aminyl radical is protonated to generate a highly reactive aminium radical cation. acs.orgacs.org This photochemical generation of aminium radicals from N-nitrosamines has been extensively studied and utilized in various synthetic transformations. nih.govacs.org

The photolysis of 1H-Azonine, octahydro-1-nitroso- in an acidic medium would be expected to generate the corresponding octahydro-1H-azoninyl aminium radical. The subsequent fate of this radical cation is dictated by a competition between several reaction pathways.

Intramolecular Cyclization Pathways of Generated Aminium Radicals

Aminium radicals are known to undergo intramolecular cyclization reactions, particularly when a suitable unsaturated moiety is present within the molecule. nih.gov In the case of the saturated nine-membered ring of the octahydro-1H-azoninyl aminium radical, intramolecular cyclization would likely involve a transannular hydrogen atom abstraction, leading to the formation of a bicyclic amine. The regioselectivity of such cyclizations is governed by the stereoelectronic requirements of the transition state, favoring the formation of thermodynamically stable ring systems. Studies on other cyclic aminium radicals have demonstrated the feasibility of such intramolecular C-H amination reactions. nih.gov

Competing Elimination and Hydrogen Abstraction Processes

In addition to intramolecular cyclization, the generated aminium radical can undergo other competing reactions. These include elimination reactions and intermolecular hydrogen abstraction.

Elimination Reactions: Aminium radical cations can undergo elimination, particularly if there is a suitable leaving group or if the structure allows for the formation of a stable unsaturated product. The Hofmann-Löffler-Freytag reaction is a classic example of an intramolecular hydrogen abstraction by an aminium radical followed by a cyclization and elimination sequence. The Cope elimination, which involves the syn-elimination of a tertiary amine oxide, provides another example of an elimination pathway, although it proceeds through a different mechanism. youtube.com

Hydrogen Abstraction: The aminium radical can also abstract a hydrogen atom from a suitable donor molecule in the reaction medium. csbsju.eduosti.govrsc.orglibretexts.org This process would lead to the formation of the protonated parent amine, octahydro-1H-azonine, and a new radical derived from the hydrogen donor. The competition between intramolecular reactions and intermolecular hydrogen abstraction would depend on the concentration and reactivity of the hydrogen donor, as well as the inherent reactivity of the aminium radical itself.

Reaction Kinetics and Thermodynamics in Chemical Transformations

Quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to investigate the thermodynamics (Gibbs free energies of reaction) and kinetics (activation barriers) of N-nitrosamine reactions. nih.gov These studies provide insights into the mechanisms of activation and degradation. For instance, the metabolic activation of N-nitrosamines, a critical process for their biological activity, involves a series of steps including α-hydroxylation, proton transfer, and elimination, each with its own kinetic and thermodynamic profile. nih.gov

The kinetics of N-nitrosamine photolysis have been observed to be dependent on the initial concentration. At low concentrations (<0.1 mM), the photolysis generally follows first-order kinetics. However, at higher concentrations, a shift to zero-order kinetics has been reported, eventually transitioning to first-order kinetics as the concentration decreases. nih.gov

Table 1: General Kinetic and Thermodynamic Parameters for N-Nitrosamine Reactions

| Reaction Type | Key Kinetic Factors | Key Thermodynamic Factors | Notes |

| Photolysis | Quantum yield, initial concentration, pH. acs.org | N-N bond dissociation energy. | The quantum yield for NDMA decomposition is relatively constant (Φ ≈ 0.3) between pH 2-8 but decreases significantly in alkaline conditions. acs.org |

| Oxidation | Oxidizing agent (e.g., P450 enzymes, Fenton's reagent), presence of catalysts (e.g., copper ions). nih.govscispace.com | Stability of intermediate radical cations and subsequent products. | The oxidation of N-nitrosamines can lead to the formation of corresponding nitramines or α-hydroxynitrosamines. nih.govnih.gov |

| Reduction | Reducing agent (e.g., Zn/acetic acid, LiAlH4, nickel-aluminum alloy), reaction conditions (e.g., pH, temperature). acs.orggoogle.comacs.org | Stability of the resulting hydrazine (B178648) or amine. | Reduction can lead to the formation of 1,1-disubstituted hydrazines or complete denitrosation to the parent amine. nih.govacs.org |

Chemical and Environmental Degradation Pathways

The degradation of 1H-Azonine, octahydro-1-nitroso-, as a member of the N-nitrosamine family, can proceed through several pathways, primarily photodegradation and chemical oxidation or reduction. These processes are critical in determining its persistence and fate in the environment.

Photodegradation:

N-nitrosamines are known to undergo photolysis upon exposure to ultraviolet (UV) light. acs.org The N-nitroso group acts as a chromophore, absorbing UV radiation, which leads to the cleavage of the N-N bond. gassnova.noyoutube.com This process is a significant degradation pathway for N-nitrosamines in the atmosphere. acs.org

The photolytic degradation of N-nitrosamines in aqueous solutions can be complex. Upon UV irradiation, the primary step is the homolytic cleavage of the N-N bond, forming an aminium radical and nitric oxide. acs.orgnih.gov These reactive intermediates can then undergo a series of secondary reactions. In aqueous solutions, the major products of N-nitrosodimethylamine (NDMA) photolysis include methylamine, dimethylamine, nitrite (B80452), nitrate, formaldehyde, and formic acid. nih.gov The rate of photolysis can be influenced by factors such as pH. acs.org For example, the photolysis of NDMA is known to be faster in acidic conditions. acs.org In the presence of nitrate, photolysis can lead to the formation of both N-nitrosamines and N-nitramines. nih.gov

Chemical Oxidation/Reduction:

Oxidation: N-nitrosamines can be oxidized by various chemical agents. For instance, treatment with strong oxidizing agents like peroxytrifluoroacetic acid can convert N-nitrosamines to their corresponding nitramines. nih.gov Electrochemical oxidation has also been shown to convert N-nitrosamines to N-nitramines. rsc.orgjst.go.jp In biological systems, cytochrome P450 enzymes are major catalysts for the oxidation of N-nitrosamines, a process that leads to their metabolic activation. nih.gov Oxidation can also be achieved using Fenton's reagent (Fe²⁺-H₂O₂), and the presence of copper ions can enhance the production of mutagenic products from certain N-nitrosamines. scispace.com The oxidation of N-nitrosamines can also lead to the formation of N-nitrosoimminium ions through oxidative decarboxylation of N-nitrosoamino acids. acs.org

Reduction: The reduction of N-nitrosamines can lead to the formation of the corresponding hydrazines or the parent amines through denitrosation. acs.org A variety of reducing agents can effect this transformation, including zinc dust in acetic acid, lithium aluminum hydride (LiAlH₄), and a nickel-aluminum alloy in a hydroxide (B78521) solution. nih.govacs.orggoogle.comacs.org The latter has been shown to be effective for the quantitative reduction of N-nitrosamines to less toxic amines at room temperature. google.com More recently, sustainable reductants like thiourea dioxide have been used for the metal-free reduction of aryl-N-nitrosamines to hydrazines in an aqueous medium. researchgate.net

Advanced Analytical Methodologies for Detection and Characterization in Complex Chemical Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile N-nitrosamines. oup.comnih.gov Its high resolving power combined with the specificity and sensitivity of mass spectrometric detection allows for the reliable identification and quantification of these compounds, even in intricate sample matrices like food, water, and pharmaceutical substances. oup.comnih.govnih.gov

Method Development for Trace-Level Analysis in Various Sample Types

The development of GC-MS methods for trace-level analysis of N-nitrosamines involves meticulous sample preparation to isolate and concentrate the analytes from the matrix. Common extraction techniques include direct liquid-liquid extraction (LLE) with solvents like dichloromethane (B109758) (DCM) and solid-phase extraction (SPE). oup.comresearchgate.net For instance, EPA Method 521 utilizes SPE for the analysis of nitrosamines in drinking water. lcms.czthermofisher.com

In the context of food analysis, such as processed meats, methods may involve an initial distillation or solvent extraction followed by a cleanup step to remove interfering substances. oup.com For pharmaceutical products, direct injection or headspace sampling can be employed, depending on the volatility of the nitrosamine (B1359907) and the complexity of the drug matrix. nih.govnih.gov Headspace-solid phase microextraction (HS-SPME) has emerged as a sensitive sampling mode, improving detection limits compared to direct injection. nih.gov

The following table summarizes typical sample preparation and extraction methods for trace-level nitrosamine analysis.

Table 1: Sample Preparation Methods for Trace-Level Nitrosamine Analysis

| Sample Type | Extraction/Cleanup Method | Key Findings | Reference(s) |

|---|---|---|---|

| Water | Solid-Phase Extraction (SPE) | Effective for concentrating polar, uncharged compounds. | researchgate.netlcms.cz |

| Food (e.g., Meat) | Direct Extraction (DCM), Distillation | Removes volatile nitrosamines from complex food matrices. | oup.com |

Optimization of Chromatographic and Spectrometric Parameters

Optimal chromatographic separation is critical for resolving target nitrosamines from other matrix components. The choice of the GC column is paramount. A DM-WAX column (30 m x 0.25 mm, 0.5 µm) has been successfully used for the separation of four N-nitrosamines in valsartan (B143634). nih.gov The temperature program is another key parameter, typically involving an initial hold followed by a ramp to a final temperature to ensure the elution of all analytes. nih.govnih.gov

For mass spectrometry, tandem MS (MS/MS) in multiple reaction monitoring (MRM) mode is often preferred for its high selectivity and sensitivity, which is essential for trace-level quantification. labrulez.comnih.govresearchgate.net Electron ionization (EI) is a common ionization technique, though chemical ionization (CI) can be used to produce a "softer" ionization and preserve the precursor ion. labrulez.comthermofisher.com The optimization of collision energies in MS/MS is crucial for achieving maximum sensitivity for specific precursor-to-product ion transitions. thermofisher.com

Table 2: Optimized GC-MS/MS Parameters for Nitrosamine Analysis

| Parameter | Typical Setting | Purpose | Reference(s) |

|---|---|---|---|

| Chromatographic | |||

| Column | DM-WAX, DB-heavyWax, or similar polar columns | Separation of volatile nitrosamines. | nih.govnih.gov |

| Injection Mode | Direct, Headspace, or Splitless | Introduction of sample into the GC system. | nih.govnih.gov |

| Oven Temperature Program | e.g., 70°C hold, ramp at 20°C/min to 240°C, hold | Elution and separation of analytes based on boiling points. | nih.gov |

| Spectrometric | |||

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | Ionization of analyte molecules. | labrulez.comthermofisher.com |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for target analytes. | nih.govresearchgate.net |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) provide powerful alternatives to GC-MS, particularly for less volatile or thermally labile N-nitrosamines. rsc.orgnih.gov Regulatory bodies like the US FDA have developed and published LC-high resolution mass spectrometry (LC-HRMS) methods for the detection and quantification of various nitrosamine impurities in pharmaceutical drugs. nih.govfda.gov

Stationary Phase Selection and Mobile Phase Optimization

The choice of the stationary phase is critical for achieving the desired separation in HPLC. Reversed-phase columns, such as C18 and Phenyl-Hexyl, are commonly used for nitrosamine analysis. lcms.czdocuchem.com Porous graphitic carbon columns have also demonstrated good separation for nitrosamines. sigmaaldrich.com The selection depends on the specific nitrosamines being analyzed and the sample matrix. For instance, an XSelect HSS T3 column has been shown to provide good retention and specificity for six nitrosamine impurities in valsartan.

Mobile phase optimization involves adjusting the composition of aqueous and organic solvents, often with additives like formic acid, to achieve optimal retention and peak shape. lcms.czdocuchem.comsigmaaldrich.com A gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently employed to separate a wide range of nitrosamines in a single run. docuchem.comsigmaaldrich.com

Table 3: HPLC Stationary and Mobile Phases for Nitrosamine Analysis

| Stationary Phase | Mobile Phase Composition | Application | Reference(s) |

|---|---|---|---|

| XSelect HSS T3 (C18) | Water/Methanol (B129727) with Formic Acid | Analysis of nitrosamines in valsartan and ranitidine. | |

| Hypersil GOLD C18 | Water/Methanol with 0.1% Formic Acid | Analysis of nine N-nitrosamines in water. | lcms.cz |

| Supel™ Carbon LC | Water/Acetonitrile (B52724) with 0.1% TFA | Separation of six nitrosamine compounds. | sigmaaldrich.com |

Detection Strategies (e.g., UV-Vis, Electrochemical, Fluorescence)

While LC-MS is the most sensitive and specific detection method, other detectors can be used for HPLC analysis of nitrosamines. rsc.orgmdpi.com UV-Vis detection at around 230-254 nm is a common, albeit less sensitive, option. sigmaaldrich.commdpi.com The achievable limits of quantification with UV detection are typically in the ng/mL range.

For enhanced specificity and sensitivity, post-column derivatization techniques can be employed. One such method involves post-column photohydrolysis, where the nitrosamines are converted to nitrite (B80452) ions, which are then detected colorimetrically using the Griess reagent. nih.gov Another approach is pre-column derivatization with fluorescent tags like dansyl chloride or fluorenylmethoxycarbonyl chloride (Fmoc-Cl), followed by fluorescence detection. mdpi.comgoogle.com This can significantly improve detection limits. google.com

Other Chromatographic and hyphenated Techniques (e.g., GC-FTIR)

While GC-MS and LC-MS are the most prevalent techniques, other hyphenated methods can be applied to the analysis of N-nitrosamines. Gas chromatography-Fourier transform infrared spectroscopy (GC-FTIR) can provide complementary structural information, although it is generally less sensitive than mass spectrometry.

The development of methods combining different separation and detection principles continues to advance the field of trace analysis. For example, ion chromatography has been explored for the analysis of nitrite, a precursor to nitrosamine formation, and could potentially be hyphenated with mass spectrometry for enhanced sensitivity. youtube.com The continuous innovation in analytical instrumentation provides an expanding toolkit for the challenging task of detecting and quantifying trace levels of compounds like 1H-Azonine, octahydro-1-nitroso-. nih.gov

Development and Validation of Analytical Protocols for Chemical Research

The establishment of reliable analytical methods for the identification and quantification of 1H-Azonine, octahydro-1-nitroso-, particularly within complex sample matrices, necessitates a comprehensive development and validation process. While specific, dedicated protocols for this individual compound are not extensively detailed in publicly available literature, the general principles for N-nitroso compound analysis provide a solid framework. These protocols are typically centered around advanced chromatographic techniques coupled with sensitive detection systems.

The formation of N-nitrosamines, the class of compounds to which 1H-Azonine, octahydro-1-nitroso- belongs, generally involves the reaction of a secondary or tertiary amine with a nitrosating agent under acidic conditions. acs.org Nitrous acid (HNO₂), often formed from nitrites, is a common nitrosating agent. ijpsjournal.com The analytical challenge lies in detecting the resulting N-nitroso compounds, which may be present at very low concentrations.

Chromatographic Separation:

Gas Chromatography (GC) and Liquid Chromatography (LC) are the foundational separation techniques employed. nih.gov For volatile N-nitroso compounds, GC is often the preferred method. ijpsjournal.com Given that 1H-Azonine, octahydro-1-nitroso- has been identified in several studies using GC-Mass Spectrometry (GC-MS), it indicates sufficient volatility and thermal stability for this technique. nih.govresearchgate.netinnovareacademics.inresearchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) offer versatility for a broader range of N-nitrosamines, including those that are less volatile or thermally labile. ijpsjournal.comnih.gov These techniques separate compounds based on their affinity for a stationary phase and a mobile phase.

Detection and Characterization:

Mass Spectrometry (MS) is the cornerstone of detection for N-nitroso compounds due to its high sensitivity and selectivity. ijpsjournal.com When coupled with a chromatographic system, it allows for the definitive identification and quantification of target analytes.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for the analysis of volatile and semi-volatile compounds. ijpsjournal.com In several phytochemical studies, 1H-Azonine, octahydro-1-nitroso- was identified in various plant extracts using GC-MS. nih.govresearchgate.netinnovareacademics.inresearchgate.net The process involves separating the components of a mixture in the gas chromatograph and then detecting and identifying them with the mass spectrometer. The mass spectrometer provides information about the molecular weight and fragmentation pattern of the compound, which aids in its structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These techniques are highly sensitive and specific, making them suitable for trace-level analysis of a wide array of N-nitrosamines. acs.orgijpsjournal.com LC-MS/MS, in particular, offers enhanced selectivity by monitoring specific precursor-to-product ion transitions, which is crucial when analyzing complex matrices. While specific LC-MS methods for 1H-Azonine, octahydro-1-nitroso- are not detailed in the provided search results, the general methodologies developed for other N-nitrosamines are directly applicable. nih.govnih.gov

Protocol Validation:

The validation of an analytical method is essential to ensure its reliability for its intended purpose. According to guidelines from bodies like the International Council for Harmonisation (ICH), a typical validation process for a quantitative analytical method would include the assessment of the following parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. This is particularly critical for complex matrices like plant extracts where numerous compounds are present. nih.govresearchgate.netresearchgate.net

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following table summarizes the analytical techniques and typical validation parameters relevant to the analysis of 1H-Azonine, octahydro-1-nitroso- based on general practices for N-nitrosamine analysis.

Table 1: Analytical Methodologies and Validation Parameters for N-Nitroso Compounds

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Applicability | Suitable for volatile and thermally stable compounds. ijpsjournal.com | Applicable to a wide range of compounds, including non-volatile and thermally labile ones. ijpsjournal.com |

| Selectivity | High, based on retention time and mass-to-charge ratio. | Very high, especially with Multiple Reaction Monitoring (MRM). |

| Sensitivity | Good, often in the parts-per-billion (ppb) range. | Excellent, often in the parts-per-trillion (ppt) range. |

| Linearity | Typically established over a concentration range relevant to expected sample concentrations. | Typically established over a wide dynamic range. |

| Accuracy | Determined by spike/recovery experiments at multiple concentration levels. | Determined by spike/recovery experiments at multiple concentration levels. |

| Precision (%RSD) | Repeatability and intermediate precision are assessed. | Repeatability and intermediate precision are assessed. |

| LOD/LOQ | Determined based on signal-to-noise ratio or standard deviation of the response. | Determined based on signal-to-noise ratio or standard deviation of the response. |

| Robustness | Evaluated by varying parameters like injector temperature, flow rate, and oven temperature ramp. | Evaluated by varying parameters like mobile phase composition, pH, flow rate, and column temperature. |

The identification of 1H-Azonine, octahydro-1-nitroso- in various natural extracts underscores the necessity for such validated analytical protocols. For instance, it has been detected as a component in the aqueous extract of Allium subhirsutum L. nih.govresearchgate.net and in wheat bran extracts. researchgate.net In these studies, GC-MS was the analytical technique employed for identification. The following table provides a summary of instances where this compound has been identified.

Table 2: Reported Identification of 1H-Azonine, octahydro-1-nitroso- in Research Studies

| Source Material | Analytical Method | Retention Time (min) | Relative Area (%) | Reference |

|---|---|---|---|---|

| Allium subhirsutum L. aqueous extract | GC-MS | 9.206 | 4.09 | nih.govresearchgate.net |

| Wheat Bran Extract | GC-MS | 6.729 | 0.06 | researchgate.net |

| Zanthoxylum rhetsa DC. fruits methanol extract | GC-MS | - | - | innovareacademics.in |

| Unspecified Plant Extract | GC-MS | 5.062 | 0.92 | usamv.ro |

Note: Dashes (-) indicate that the specific data was not provided in the referenced search result.

Future Research Directions in 1h Azonine, Octahydro 1 Nitroso Chemistry

Exploration of Novel and Sustainable Synthetic Pathways for Azacyclic N-Nitrosamines

The synthesis of azacyclic N-nitrosamines, including octahydro-1-nitroso-1H-azonine, has traditionally relied on established nitrosation reactions. However, future research is increasingly focused on developing novel and more sustainable synthetic methodologies. This shift is aligned with the broader principles of green chemistry, which advocate for preventing waste, reducing the use of hazardous substances, and improving energy efficiency. researchgate.net

Key research efforts will likely concentrate on:

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better reaction control, and easier scalability. For nitrosation reactions, flow chemistry can allow for precise control of reaction parameters like temperature and residence time, potentially minimizing byproduct formation. Research into electrochemical N-nitrosation in flow systems has demonstrated the potential for high-yield synthesis with simplified in-line purification, avoiding the need for extensive column chromatography. researchgate.net

Alternative Nitrosating Agents: Investigation into less hazardous or more efficient nitrosating agents beyond traditional nitrite (B80452) salts under acidic conditions is a crucial avenue. This could involve electrochemically generated nitrosating species or novel catalytic systems that operate under milder, more environmentally benign conditions.

Catalytic Approaches: The development of catalysts that can promote the selective nitrosation of specific secondary amines in complex mixtures would be a significant breakthrough. This could lead to more efficient syntheses and reduce the need for protecting groups and extensive purification steps.

Solvent Minimization and Replacement: A core tenet of green chemistry is the reduction or replacement of hazardous solvents. researchgate.net Future synthetic protocols will likely explore the use of greener solvents, such as ionic liquids or supercritical fluids, or even solvent-free reaction conditions to reduce the environmental impact of synthesis.

Deeper Mechanistic Studies of Complex Chemical Transformations and Reactivity Patterns

A thorough understanding of the reaction mechanisms governing the formation and degradation of 1H-Azonine, octahydro-1-nitroso- and related compounds is essential for controlling their presence and predicting their behavior. While the basic nitrosation of secondary amines is well-known, future research will delve into more complex transformations and reactivity patterns. researchgate.netfreethinktech.com

Areas of focus include:

Kinetics and Thermodynamics: Detailed kinetic studies on the rate of N-nitrosation for various azacyclic amines under different conditions (e.g., pH, temperature, presence of catalysts or inhibitors) are needed. freethinktech.commdpi.com The rate of nitrosation is typically fastest at a pH between 2.5 and 3.4 for secondary amines. freethinktech.com Understanding these relationships allows for better control over formation pathways. mdpi.com

Degradation Pathways: Research into the degradation mechanisms of N-nitrosamines is critical for environmental fate studies. Ultraviolet (UV) photolysis is an effective degradation method. mdpi.com Quantum mechanical calculations have revealed that UV-induced degradation involves several initial elementary reactions and subsequent radical-involved pathways. mdpi.com The structure of the nitrosamine (B1359907), particularly the length of the alkyl side chains, can affect the reaction mechanism and degradation efficiency. mdpi.com

Influence of Molecular Structure: The specific structure of the parent amine significantly influences its reactivity. For example, the basicity (pKa) of the amine is a key factor, with higher pKa values generally leading to slower N-nitrosation reactions. freethinktech.com Future studies will aim to create a more comprehensive understanding of how ring size, conformation, and substituents in azacyclic amines affect their propensity to form N-nitrosamines and the stability of the resulting products.

Advancement of Computational Models for Predictive Chemistry

Computational chemistry has become an indispensable tool for predicting the properties and reactivity of chemical compounds, and its application to N-nitrosamines is a rapidly growing field. acs.orgnih.gov Given the challenges and costs associated with experimental studies, robust computational models are crucial for risk assessment and guiding experimental work. mdpi.comusp.org

Future advancements are expected in the following areas:

(Quantitative) Structure-Activity Relationships ((Q)SAR): QSAR models are being developed to predict the chemical properties and reactivity of N-nitrosamines based on their molecular structure. nih.govnih.gov By analyzing curated datasets of known nitrosamines, these models can identify structural features that influence properties like the potential for α-carbon hydroxylation, a key step in their metabolic activation. acs.orgnih.gov This allows for the assessment of complex nitrosamines for which limited experimental data exist. acs.orgnih.gov

Quantum Mechanical (QM) Calculations: QM methods, such as Density Functional Theory (DFT), provide deep mechanistic insights into reaction pathways. mdpi.com These calculations can be used to study the elementary reaction steps in formation and degradation processes, such as UV photolysis, and to understand how factors like electron density distribution influence reactivity. mdpi.com

Predictive Models for Nitrosation Susceptibility: Researchers are developing models to predict a molecule's likelihood of undergoing nitrosation. researchgate.net By compiling experimental data, both statistical and expert rule-based models can be constructed to assess the risk of N-nitrosamine formation from precursor amines. researchgate.net

Table 1: Application of Computational Models in N-Nitrosamine Research

| Computational Method | Application Area | Key Insights Provided |

|---|---|---|

| (Q)SAR | Predictive Toxicology & Risk Assessment | Identifies structural features influencing reactivity and metabolic activation; enables read-across from data-rich to data-poor compounds. acs.orgnih.gov |

| Quantum Mechanics (QM/DFT) | Mechanistic Studies | Elucidates elementary reaction pathways, transition states, and the influence of electronic structure on degradation and formation. mdpi.com |

| Structure-Activity Relationship (SAR) Models | Nitrosation Prediction | Predicts the susceptibility of secondary and tertiary amines to form N-nitrosamines under specific conditions. researchgate.net |

Development of Innovative Analytical Techniques for Real-Time Monitoring in Chemical Processes

The ability to detect and quantify 1H-Azonine, octahydro-1-nitroso- and other N-nitrosamines at trace levels is critical for process control and quality assurance. While standard methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are well-established, future research is aimed at developing faster, more sensitive, and field-deployable techniques suitable for real-time monitoring. dntb.gov.uaresearchgate.netnih.gov

Innovations are anticipated in:

High-Resolution Mass Spectrometry (HRMS): Techniques like LC-HRMS offer excellent selectivity and sensitivity, allowing for the confident identification and quantification of nitrosamines in complex matrices. rsc.org Instruments such as the Q-Exactive mass spectrometer provide a faster alternative to traditional GC-MS methods. rsc.org

Rapid Tandem MS Methods: New approaches using chemical derivatization and reactive electrospray ionization (ESI) mass spectrometry are being developed for the simultaneous detection of multiple nitrosamines in under a minute. digitellinc.com This speed is a significant step towards real-time analysis in a process environment. digitellinc.com

Advanced Sample Preparation: Innovations in sample preparation, such as dispersive micro-solid phase extraction (d-μSPE), are being coupled with LC-MS/MS to enhance the sensitivity and specificity of detection for trace-level impurities. dntb.gov.ua

Process Analytical Technology (PAT): The ultimate goal is to integrate these advanced analytical techniques directly into chemical manufacturing processes. PAT would enable continuous monitoring and control of reactions, ensuring that the formation of N-nitrosamine impurities is minimized from the outset.

Table 2: Comparison of Modern Analytical Techniques for N-Nitrosamine Analysis

| Technique | Principle | Advantages | Reported Limits of Detection (LOD) |

|---|---|---|---|

| LC-HRMS | Liquid chromatography separation followed by high-resolution mass analysis. | High selectivity and accuracy, suitable for complex matrices. rsc.org | 0.4 to 12 ng/L rsc.org |

| LC-APCI-MS/MS | Liquid chromatography with atmospheric pressure chemical ionization and tandem MS. | Sensitive and robust for sartan-type drug ingredients. researchgate.net | 0.32–1.58 ng/mL researchgate.net |

| Reactive ESI-MS/MS | Tandem mass spectrometry with chemical derivatization in the ESI source. | Very fast analysis time (<1 min), minimal sample preparation. digitellinc.com | As low as 10 ppb (ng/mL) digitellinc.com |

Investigation of Environmental Transformation Products and Pathways (excluding biological implications)

Understanding how 1H-Azonine, octahydro-1-nitroso- and other N-nitrosamines transform in the environment through non-biological pathways is crucial for assessing their ultimate fate and persistence. Research in this area focuses on abiotic degradation processes.

Key areas for future investigation include:

Photochemical Degradation: The interaction of N-nitrosamines with sunlight is a primary environmental transformation pathway. UV photolysis can effectively break down these compounds. mdpi.com Future studies will further characterize the transformation products formed during photolysis in various environmental media (water, soil surfaces) and the quantum yields of these reactions.

Reactions with Atmospheric Oxidants: N-nitrosamines can be formed when precursor compounds react with atmospheric nitrogen oxides. acs.org For instance, certain tire additives are known to generate carcinogenic nitrosamines upon reaction with these common air pollutants. acs.org Research is needed to determine the potential for octahydro-1H-azonine to be formed from its parent amine under atmospherically relevant conditions and to study its subsequent reactions with oxidants like hydroxyl radicals (•OH) and ozone (O3).

Hydrolysis and Thermolysis: The stability of the N-NO bond to hydrolysis under different environmental pH conditions and its susceptibility to thermal degradation are important factors in its environmental persistence. Detailed studies will quantify the rates of these abiotic degradation processes.

Predictive Modeling of Transformation: Computational models, such as the TP-Transformer model, are being developed to predict the transformation pathways of organic pollutants during chemical oxidation treatments. acs.org Applying and refining these models for the N-nitrosamine class will help predict the formation of various transformation products in the environment.

Table 3: Key Abiotic Environmental Transformation Pathways for N-Nitrosamines

| Pathway | Description | Influencing Factors | Potential Products |

|---|---|---|---|

| UV Photolysis | Degradation initiated by the absorption of ultraviolet light. | Wavelength of light, presence of photosensitizers, water chemistry. | Radicals, smaller amine and nitrite fragments. mdpi.com |

| Oxidation | Reaction with environmental oxidants like •OH, O3, or NOx. | Concentration of oxidants, atmospheric conditions. | Oxidized derivatives, denitrosated amines. mdpi.comacs.org |

| Hydrolysis | Cleavage of the N-NO bond by reaction with water. | pH, temperature. | Parent amine and nitrous acid. |

Q & A

Q. What are the established synthetic routes for 1H-azonine, octahydro-1-nitroso-?

Answer: The compound is synthesized via nitrosation of secondary amines. A common method involves reacting heptamethyleneimine (azocane) with nitrosating agents like sodium nitrite (NaNO₂) under acidic conditions. Key parameters include pH control (pH 1–3) and temperature (0–5°C) to minimize side reactions. Post-synthesis purification requires fractional distillation or recrystallization due to its sensitivity to light and heat .

Q. What spectroscopic methods are required for comprehensive characterization?

Answer: Full characterization requires:

Q. What are the primary health hazards during handling?

Answer: Classified as Category 4 for acute toxicity (oral, dermal, inhalation). Hazards include hepatotoxicity (observed in rat studies) and potential carcinogenicity. Use PPE (gloves, respirators) and work in fume hoods. Emergency protocols require immediate decontamination and medical consultation .

Advanced Research Questions

Q. How can GC-MS parameters be optimized for trace-level detection?

Answer: For GC-MS analysis:

- Column : DB-5MS (30 m × 0.25 mm ID, 0.25 µm film).

- Ionization : Electron impact (EI) at 70 eV.

- Temperature program : 50°C (2 min) → 10°C/min → 280°C (5 min).

- Detection : Monitor m/z 142 (molecular ion) and fragments at m/z 85 (C₅H₉N⁺) and 57 (C₄H₉⁺). Calibrate with deuterated internal standards to enhance sensitivity .

Q. How to resolve contradictions in carcinogenicity data across studies?

Answer: Discrepancies may arise from:

Q. What computational approaches model its stability under varying pH?

Answer:

Q. How to mitigate nitroso group decomposition during storage?

Answer:

Q. What experimental designs confirm environmental persistence?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.